molecular formula C20H15F3OSi B114340 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone CAS No. 141334-25-0

2,2,2-Trifluoro-1-(triphenylsilyl)ethanone

Cat. No.: B114340
CAS No.: 141334-25-0
M. Wt: 356.4 g/mol
InChI Key: LQQZKOCPXUISGK-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Modern Chemical Research

The introduction of fluorine into organic compounds can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (CF3) group, in particular, is a key structural motif in a significant portion of modern pharmaceuticals and agrochemicals. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, binding affinity to biological targets, and bioavailability. The C-F bond is one of the strongest covalent bonds in organic chemistry, which imparts increased thermal and chemical stability to the molecule. This stability is crucial for the development of robust materials and long-lasting therapeutic agents.

The presence of a trifluoromethyl group can significantly impact the acidity of adjacent protons and the reactivity of nearby functional groups, providing synthetic chemists with a powerful tool for modulating molecular properties. The unique steric and electronic profile of the CF3 group also influences molecular conformation, which can be critical for achieving desired biological activity.

Strategic Role of Silyl (B83357) Groups in Directing Organic Transformations

Silyl groups, particularly the triphenylsilyl group, play a multifaceted role in organic synthesis. They are widely employed as protecting groups for alcohols and other functional groups due to their stability under a range of reaction conditions and their selective removal. Beyond their protective function, silyl groups can act as powerful directing groups, influencing the stereochemical outcome of reactions. Their steric bulk can control the approach of reagents, leading to high levels of diastereoselectivity.

Furthermore, the silicon-carbon bond can be strategically cleaved or transformed, making silyl groups versatile synthetic handles. For instance, the Brook rearrangement, a migration of a silyl group from carbon to oxygen, is a key transformation in organosilicon chemistry. The ability of silicon to stabilize adjacent carbanions and carbocations also opens up unique avenues for carbon-carbon bond formation. In the context of ketones, an α-silyl group can influence the enolization and subsequent reactivity of the carbonyl compound.

Overview of α-Trifluoromethyl Ketones as Versatile Synthetic Intermediates

α-Trifluoromethyl ketones are highly valuable building blocks in organic synthesis due to the presence of two key reactive centers: the electrophilic carbonyl carbon and the trifluoromethyl group. The strong electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity allows for a wide range of transformations, including additions, reductions, and condensations.

These ketones are precursors to a variety of fluorine-containing molecules. For example, they can be readily converted into trifluoromethylated alcohols, amines, and heterocycles, which are important scaffolds in medicinal chemistry. The synthesis of α-trifluoromethyl ketones is an active area of research, with methods often involving the trifluoromethylation of enolates or silyl enol ethers. nih.gov The development of efficient and selective methods for their preparation is crucial for expanding their utility in synthetic chemistry. acs.org

Recent advancements have focused on photocatalyzed and transition-metal-catalyzed methods for the synthesis of α-CF3-substituted ketones from silyl enol ethers, highlighting the importance of these intermediates. acs.orgacs.org The reactivity of these compounds can be further modulated, for instance, difluoro enol silyl ethers can be prepared from trifluoromethyl ketones and subsequently used in further functionalization reactions. acs.org

While specific research on 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone is not extensively documented in publicly available literature, its structure suggests a unique combination of the properties of α-trifluoromethyl ketones and acylsilanes. Acylsilanes are known to undergo various transformations, including Brook rearrangements and nucleophilic additions. The interplay between the highly electronegative trifluoroacetyl group and the triphenylsilyl moiety is expected to impart distinct reactivity to this molecule, making it a potentially valuable tool for the synthesis of complex organofluorine and organosilicon compounds.

Below is a table summarizing the key properties of the functional groups present in this compound.

Functional GroupKey Properties and Synthetic Relevance
Trifluoromethyl (CF3) Group - Strong electron-withdrawing effect- Increases lipophilicity and metabolic stability- Enhances binding affinity of molecules to biological targets
Ketone (C=O) Group - Electrophilic carbon atom susceptible to nucleophilic attack- Can be reduced to alcohols or converted to other functional groups
Triphenylsilyl (SiPh3) Group - Bulky protecting group- Can direct the stereochemical outcome of reactions- Silicon-carbon bond can be cleaved or transformed

Further investigation into the synthesis and reactivity of this compound is warranted to fully explore its potential as a versatile intermediate in advanced organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-1-triphenylsilylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3OSi/c21-20(22,23)19(24)25(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQZKOCPXUISGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452361
Record name Silane, triphenyl(trifluoroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141334-25-0
Record name Silane, triphenyl(trifluoroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,2,2 Trifluoro 1 Triphenylsilyl Ethanone and Analogous Structures

Direct Synthetic Routes to Trifluoromethyl Silyl (B83357) Ketones

Direct methods for the synthesis of trifluoromethyl silyl ketones, including the title compound 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone, involve the strategic formation of the bond between the silyl moiety and the trifluoroacetyl group.

Reaction of Trifluoroacetyl Precursors with Organometallic Silyl Reagents

The synthesis of acylsilanes through the reaction of an organometallic silyl reagent with an acyl halide is a direct approach. However, early attempts to synthesize simple acylsilanes by reacting silyllithium or silylpotassium reagents with acyl chlorides, such as acetyl chloride, resulted in very low yields. thieme-connect.degelest.com For instance, the reaction of (triphenylsilyl)potassium with benzoyl chloride yielded only 6% of the desired benzoyl(triphenyl)silane. thieme-connect.de These poor outcomes are often due to complex reaction mixtures and side reactions. scielo.br

To overcome these limitations, more refined methods have been developed. The use of lithium silylcuprates, which are less reactive than silyllithium reagents, offers a cleaner reaction with a variety of acid chlorides, forming fewer by-products. scielo.br Another successful strategy involves changing the trifluoroacetyl precursor. Instead of highly reactive acyl chlorides, less reactive derivatives such as esters or amides can be used. For example, (dimethylphenylsilyl)lithium has been shown to react smoothly with methyl esters and amides at low temperatures to produce the corresponding acylsilanes in good yields. thieme-connect.de

Friedel-Crafts Acylation Reactions Utilizing Silylated Aromatic Substrates and Trifluoroacetic Anhydride

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution for forming aryl ketones. semanticscholar.org In the context of synthesizing trifluoromethyl ketones, trifluoroacetic anhydride (TFAA) serves as a potent acylating agent. The reaction is typically promoted by a strong Lewis acid (e.g., AlCl₃) or a Brønsted acid, which facilitates the generation of the highly electrophilic trifluoroacetyl cation (CF₃CO⁺). semanticscholar.orgmdpi.com

This electrophile then attacks an electron-rich aromatic ring. Aromatic compounds such as anisole, xylenes, and toluene can be acylated by this method. researchgate.netresearchgate.net While direct examples involving silylated aromatic substrates like triphenylsilane are not extensively documented, the principles of the reaction support its theoretical applicability. The silyl group would influence the regioselectivity of the electrophilic attack on the phenyl rings. This pathway represents a potential, direct route to compounds like this compound, contingent on the reactivity of the silylated aromatic substrate under Friedel-Crafts conditions. Catalysts for this transformation can range from traditional aluminum chloride to more modern systems like bismuth or scandium triflates and aluminum dodecatungstophosphate. researchgate.netresearchgate.net

Copper-Catalyzed Trifluoromethylation of Silyl Enol Ethers

A highly effective modern method for synthesizing α-trifluoromethyl ketones involves the copper-catalyzed trifluoromethylation of silyl enol ethers. thieme-connect.deorganic-chemistry.org This reaction typically uses an electrophilic trifluoromethylating agent, such as Togni's reagent, which generates a trifluoromethyl radical in the presence of a copper(I) catalyst. organic-chemistry.org The CF₃ radical then adds to the silyl enol ether. organic-chemistry.org

This methodology is noted for its mild reaction conditions and broad substrate scope. wikipedia.org Various copper salts can be used as catalysts, with copper(I) thiocyanate (CuSCN) often proving optimal, leading to product yields of up to 95%. wikipedia.org The reaction tolerates a wide range of functional groups on the aromatic or aliphatic substrate, including both electron-donating and electron-withdrawing groups. wikipedia.org

Table 1: Examples of Copper-Catalyzed Trifluoromethylation of Silyl Enol Ethers

Silyl Enol Ether Substrate Trifluoromethylating Agent Catalyst Solvent Temperature (°C) Yield (%)
1-phenyl-1-(trimethylsiloxy)ethene Togni's Reagent CuSCN DMF RT 95
1-(4-methoxyphenyl)-1-(trimethylsiloxy)ethene Togni's Reagent CuSCN DMF RT 92
1-(4-chlorophenyl)-1-(trimethylsiloxy)ethene Togni's Reagent CuSCN DMF 50 85

Data synthesized from research findings. organic-chemistry.orgwikipedia.org

Cesium Carbonate-Initiated Nucleophilic Trifluoromethylation of Ketones with (Trifluoromethyl)trimethylsilane (TMS-CF₃)

Nucleophilic trifluoromethylation using (trifluoromethyl)trimethylsilane (TMS-CF₃), also known as the Ruppert-Prakash reagent, is a widely used method for introducing a CF₃ group into organic molecules. wikipedia.org The reaction requires a nucleophilic initiator to activate the TMS-CF₃. While fluoride sources like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) are common, cesium carbonate (Cs₂CO₃) has also been shown to be an effective catalyst. mdpi.comresearchgate.netnih.gov

The cesium cation is thought to play a key role in facilitating the transfer of the trifluoromethyl anion from the siliconate intermediate to the carbonyl carbon of a ketone or aldehyde. google.com This process yields a trifluoromethylated silyl ether intermediate, which upon acidic hydrolysis, gives the corresponding trifluoromethyl alcohol. researchgate.net For the synthesis of ketones, esters can be used as substrates, which, after reaction and hydrolysis, yield trifluoromethyl ketones. researchgate.net This method is valued for being an experimentally convenient and atom-economic process. mdpi.com

Table 2: Nucleophilic Trifluoromethylation of Carbonyl Compounds with TMS-CF₃

Substrate Initiator Solvent Product Type Yield (%)
Benzaldehyde CsF (catalytic) DME Trifluoromethyl alcohol >90
trans-Chalcone Cs₂CO₃ (catalytic) THF Trifluoromethyl silyl ether 94
Methyl Benzoate CsF (catalytic) DME Trifluoromethyl ketone High

Data synthesized from research findings. mdpi.comresearchgate.netresearchgate.netnih.gov

Advanced Derivatization and Transformation-Based Synthesis

Beyond direct routes, multi-step synthetic sequences involving derivatization and chemical transformation are employed to construct complex trifluoroacetylated molecules.

Trifluoroacetylation of Heterocyclic Systems to Form Trifluoroacetylated Ketones

Trifluoroacetylated ketones are valuable building blocks for the synthesis of various heterocyclic compounds, such as isoxazolines, pyrazoles, and pyrimidinones. One method to access these intermediates is through the trifluoroacetylation of ketone acetals. The reaction of unsymmetrical ketone dimethyl acetals with trifluoroacetic anhydride in the presence of a base like pyridine yields β-alkoxyvinyl trifluoromethyl ketones.

Another powerful strategy involves the trifluoroacetylation of enolizable carboxylic acids. Treatment of a carboxylic acid with lithium diisopropylamide (LDA) generates an enediolate, which can be acylated with an agent like ethyl trifluoroacetate. A subsequent acidic workup induces rapid decarboxylation, affording the desired trifluoromethyl ketone in good yield. This one-pot procedure is scalable, uses inexpensive reagents, and is tolerant of sterically hindered substrates. These methods provide versatile pathways to trifluoroacetylated intermediates that are primed for cyclization into diverse heterocyclic systems.

Preparation from Specific Halogenated Aryl Precursors via Functional Group Interconversions

The synthesis of acylsilanes, such as this compound, can be strategically achieved through functional group interconversions starting from silyl halides. A primary route involves the generation of a nucleophilic silyl anion, which subsequently reacts with a suitable acylating agent.

A well-established method for creating the requisite nucleophile is the reductive metallation of a triphenylsilyl halide, typically triphenylsilyl chloride, using an alkali metal like lithium. This reaction converts the Si-Cl bond into a highly reactive Si-Li bond, yielding triphenylsilyllithium. This species serves as a potent triphenylsilyl anion equivalent.

Table 1: Functional Group Interconversion for Acylsilane Synthesis

Step Reactant 1 Reactant 2 Key Intermediate/Product Functional Group Transformation
1 Triphenylsilyl Chloride Lithium Metal Triphenylsilyllithium Si-Cl → Si-Li

Multicomponent and Cycloaddition Reactions Yielding Silylated Trifluoromethylated Products

Modern synthetic strategies increasingly employ multicomponent and cycloaddition reactions to build complex molecular architectures efficiently. These methods have been successfully applied to the synthesis of various silylated trifluoromethylated products.

Multicomponent Reactions

A notable example is the direct oxidative trifluoromethylation of alkynes using photoredox catalysis, which can be adapted to form α-trifluoromethyl ketones. nih.gov In this type of reaction, three components—an alkyne, a trifluoromethyl source (such as Togni's reagent or CF3I), and water—are combined in a single step. The reaction proceeds through a trifluoromethyl radical addition to the alkyne, followed by oxidation and hydration to yield the ketone product. nih.govorganic-chemistry.org By employing an alkyne substrate that bears a silyl group (e.g., a silyl-substituted terminal alkyne), this method provides a direct route to silylated α-trifluoromethyl ketones. The reaction demonstrates high functional group tolerance and regioselectivity. nih.gov

Table 2: Example of a Three-Component Silyl-Trifluoromethylation Reaction

Silyl Alkyne Substrate CF3 Source Catalyst / Conditions Product Type Yield
(Triisopropylsilyl)acetylene Togni's Reagent fac-Ir(ppy)3, Blue LED α-Trifluoromethyl-α'-silylethanone Good

Cycloaddition Reactions

Cycloaddition reactions offer another powerful pathway for constructing cyclic and heterocyclic systems containing both silyl and trifluoromethyl moieties. Formal [2+2] cycloaddition reactions between ynamides and propargyl silyl ethers have been shown to produce highly substituted alkylidenecyclobutenones in good yields. mdpi.com The resulting silylated cyclobutenone can then undergo further functionalization.

Another significant class of reactions involves the trifluoromethylation of silyl enol ethers, which can be generated in situ from ketones. acs.org This process can be viewed as a sequential one-pot, multi-step synthesis. The ketone is first converted to its silyl enol ether by reacting with a silylating agent like trimethylsilyl triflate. This intermediate is then immediately subjected to a radical trifluoromethylation reaction. acs.org Various electrophilic and radical trifluoromethylating agents, including Togni's reagent and CF3SO2Cl, have been used effectively in copper-catalyzed or photoredox-catalyzed systems. organic-chemistry.orgacs.org

Table 3: Synthesis of α-Trifluoromethyl Ketones via Silyl Enol Ether Intermediates

Parent Ketone Silylating Agent CF3 Source Catalyst / Conditions Product Yield
Acetophenone TMSOTf CF3SO2Cl Eosin Y, Visible Light 1-Phenyl-2,2,2-trifluoroethan-1-one High
4'-Fluoroacetophenone TMSOTf CF3SO2Cl Eosin Y, Visible Light 1-(4-Fluorophenyl)-2,2,2-trifluoroethan-1-one 85% acs.org

These advanced synthetic methodologies underscore the versatility of modern organic chemistry in constructing highly functionalized molecules like silylated trifluoromethyl ketones, which are valuable in materials science and medicinal chemistry.

Reactivity and Mechanistic Investigations of 2,2,2 Trifluoro 1 Triphenylsilyl Ethanone Analogs

Carbonyl and Carbon-Fluorine Reactivity Profiles

General Chemical Reactions of Trifluoromethyl Ketones

Trifluoromethyl ketones (TFMKs), including analogs of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone, exhibit a distinct reactivity profile primarily governed by the potent electron-withdrawing nature of the trifluoromethyl (CF3) group. This group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack. nih.gov

One of the characteristic reactions of TFMKs is their propensity to form stable hydrates in the presence of water. This is a direct consequence of the stabilization of the tetrahedral intermediate formed upon water addition, a feature less prominent in their non-fluorinated counterparts. This hydration must be considered when performing reactions in aqueous or protic media.

Nucleophilic addition reactions are central to the chemistry of trifluoromethyl ketones. A wide array of nucleophiles, including organometallic reagents, enolates, and heteroatomic nucleophiles, readily add to the carbonyl group. For instance, the addition of benzylboronic acid pinacol ester to trifluoromethyl ketones proceeds efficiently, highlighting their reactivity as electrophiles in 1,2-nucleophilic additions. nih.gov The general mechanism for nucleophilic trifluoromethylation often involves the generation of a trifluoromethide anion (CF3-) or an equivalent, which then attacks the carbonyl compound. semanticscholar.orgorganic-chemistry.org Reagents like the Ruppert-Prakash reagent (TMSCF3) are commonly employed for this purpose, often activated by a fluoride source. semanticscholar.org

The trifluoromethyl group's influence extends to the enolization of these ketones. The acidity of the α-protons is increased, facilitating enolate formation. However, the stability and reactivity of these enolates can be influenced by the fluorine atoms. The general reactivity of trifluoromethyl ketones is summarized in the table below.

Table 1: General Reactivity of Trifluoromethyl Ketones

Reaction Type Reagent/Conditions Product Type Key Features
Hydration Water Gem-diol (Hydrate) Reversible, equilibrium often favors hydrate
Nucleophilic Addition Organometallic reagents, enolates, etc. Tertiary alcohols Highly electrophilic carbonyl carbon
Reduction Hydride reagents (e.g., NaBH4) Trifluoromethylated secondary alcohols Standard ketone reduction
Wittig Reaction Phosphorus ylides Trifluoromethylated alkenes Formation of C=C bond

Selective Carbon-Fluorine Bond Activation and Functionalization Strategies

While the carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, its selective activation and functionalization in trifluoromethyl ketones present a significant synthetic challenge and an area of active research. rsc.org The ability to selectively cleave a single C-F bond opens avenues for synthesizing partially fluorinated compounds from readily available polyfluorinated starting materials. rsc.orgresearchgate.net

Several strategies have been developed to achieve this transformation, often relying on transition-metal catalysis or photoredox catalysis. Visible-light photoredox catalysis has emerged as a powerful tool for the selective cleavage of a single C-F bond in trifluoromethyl ketones under mild conditions. nih.gov This method typically involves the single-electron reduction of the trifluoromethyl ketone to generate a difluoromethyl radical, which can then participate in intermolecular carbon-carbon bond formation. nih.gov The choice of solvent can be critical, with hexafluoroisopropanol (HFIP) being shown to play a key role in promoting selective single C-F bond cleavage. nih.gov

Transition metal-mediated pathways have also been explored. These methods often involve the oxidative addition of a C-F bond to a low-valent metal center. While challenging due to the strength of the C-F bond, specific catalytic systems have been shown to effect this transformation. The mechanisms for C-F bond cleavage can be diverse, including pathways involving radical intermediates. researchgate.net

The functionalization of the activated C-F bond can lead to a variety of valuable products. For example, defluorinative carboimination of trifluoromethyl ketones has been achieved via a silver carbene-initiated rearrangement, functionalizing both the C-F bond and the carbonyl group simultaneously. researchgate.net This highlights the potential for developing cascade reactions that construct complex molecular architectures from simple trifluoromethyl ketone precursors. The table below summarizes some of the key strategies for C-F bond activation.

Table 2: Strategies for Selective C-F Bond Activation in Trifluoromethyl Ketones

Strategy Catalyst/Reagent Intermediate Product Type
Photoredox Catalysis Visible light, photosensitizer Difluoromethyl radical Difluoromethylated compounds
Silver Catalysis Silver carbene Rearrangement cascade α,α-difluoroimines

Transition Metal-Catalyzed Transformations

Rhodium-Catalyzed α-Trifluoromethylation of Carbonyl Compounds via Silyl (B83357) Enol Ethers

The introduction of a trifluoromethyl group at the α-position of carbonyl compounds is a valuable transformation in organic synthesis. Rhodium catalysis has been shown to be effective in this regard, particularly through the use of silyl enol ethers as ketone surrogates. Silyl enol ethers provide a milder and more regioselective approach to generating enolates for subsequent functionalization. nsf.govescholarship.org

Mechanistic studies have revealed that the rhodium-catalyzed α-trifluoromethylation of ketones can proceed through the involvement of a highly reactive alkylrhodium complex. acs.org This complex is typically generated from a rhodium precursor, such as RhCl(PPh3)3, and an organometallic reagent like diethylzinc (Et2Zn). acs.org While direct trifluoromethylation of enolates can be challenging due to the electronics of trifluoromethylating agents, the rhodium-catalyzed approach provides an effective solution. acs.org

The reaction of silyl enol ethers with a trifluoromethyl source in the presence of a rhodium catalyst leads to the formation of α-trifluoromethyl ketones. This methodology has been extended to other carbonyl compounds as well. acs.org Although detailed mechanistic studies on the direct rhodium-catalyzed trifluoromethylation of silyl enol ethers are still an area of investigation, the existing literature on related transformations provides a strong foundation for understanding this process. nih.govresearchgate.net The general transformation is depicted below:

General Scheme for Rhodium-Catalyzed α-Trifluoromethylation:

Substrate: Silyl enol ether

Reagent: Trifluoromethylating agent (e.g., CF3I)

Catalyst: Rhodium complex (e.g., RhCl(PPh3)3)

Product: α-Trifluoromethyl ketone

Copper(I)-Catalyzed Asymmetric Insertion Reactions into Si-H Bonds

Copper(I) catalysis has emerged as a powerful tool for asymmetric synthesis, including the enantioselective hydrosilylation of ketones. This reaction involves the formal insertion of a carbonyl group into a silicon-hydride (Si-H) bond, leading to the formation of chiral secondary alcohols after workup. The use of chiral ligands in conjunction with a copper(I) source allows for high levels of enantiocontrol. acs.org

The mechanism of (NHC)copper(I) hydride-catalyzed ketone hydrosilylation has been investigated through computational and kinetic studies. acs.org These studies support a mechanism where a monomeric (NHC)CuH species is the active catalyst. The reaction is also influenced by the nature of the silane, with evidence suggesting a Lewis base activation of the hydrosilane. acs.org

This methodology has been successfully applied to the asymmetric hydrosilylation of aryl ketones, achieving high enantiomeric excesses (ee) at low catalyst loadings. acs.org The reactivity of the copper hydride complex, often formed in situ, allows the reaction to proceed at low temperatures. The development of efficient chiral ligands, such as those in the BIPHEP and SEGPHOS series, has been crucial to the success of this transformation. acs.org The table below presents representative data for the copper-catalyzed asymmetric hydrosilylation of ketones.

Table 3: Copper(I)-Catalyzed Asymmetric Hydrosilylation of Ketones

Ketone Substrate Chiral Ligand Silane Enantiomeric Excess (ee)
Acetophenone (R)-DTBM-SEGPHOS PhSiH3 >90%
2-Acetylpyridine (R)-DTBM-SEGPHOS PhSiH3 High

Ruthenium-Catalyzed Hydrogenolysis Studies and Unforeseen Reaction Pathways

Ruthenium complexes are versatile catalysts for a wide range of transformations, including the hydrogenation and hydrogenolysis of carbonyl compounds. rsc.org In the context of trifluoromethyl ketones, ruthenium-catalyzed hydrogenolysis can potentially lead to various products depending on the reaction conditions and the specific catalyst employed.

One possible pathway is the reduction of the carbonyl group to a secondary alcohol, a common transformation for ketones under ruthenium-catalyzed transfer hydrogenation or hydrogenation conditions. Another potential reaction is the cleavage of the C-CF3 bond, although this is generally a challenging transformation. More interestingly, ruthenium catalysts can facilitate the hydrogenolysis of C-F bonds, which could lead to defluorination products. dntb.gov.ua

Unforeseen reaction pathways can also emerge under ruthenium catalysis. For instance, in the hydrogenolysis of n-butylamine catalyzed by ruthenium, the formation of alkenes such as butene and propene was observed as a major pathway, indicating complex C-N and C-C bond cleavage and rearrangement processes. rsc.org While specific studies on the ruthenium-catalyzed hydrogenolysis of this compound are not extensively documented, the known reactivity of ruthenium catalysts suggests the possibility of several reaction pathways, including:

Carbonyl Reduction: Formation of the corresponding secondary alcohol.

C-F Bond Hydrogenolysis: Stepwise or complete defluorination of the trifluoromethyl group.

C-C Bond Cleavage: Fragmentation of the molecule.

Deoxygenation: Ruthenium catalysts have been shown to catalyze the deoxygenation of ketones to the corresponding methylene compounds, similar to a Wolff-Kishner type reduction, under mild conditions. rsc.org

Further investigation into the behavior of trifluoromethyl silyl ketones under ruthenium-catalyzed hydrogenolysis conditions is warranted to explore these potential and potentially novel reaction pathways.

Nickel/Photoredox Catalysis in α-Trifluoromethyl Ketone Synthesis

The convergence of nickel and photoredox catalysis has emerged as a powerful strategy for the construction of challenging chemical bonds under mild reaction conditions. This dual catalytic system has been successfully applied to the synthesis of α-trifluoromethyl ketones, which are valuable building blocks in organic synthesis. The methodology often involves the cross-coupling of an enolate equivalent, such as a silyl enol ether, with a trifluoromethyl source.

In a typical reaction, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer (SET) process, generating a trifluoromethyl radical from a suitable precursor. Concurrently, a nickel catalyst undergoes a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to forge the new carbon-carbon bond. This synergistic approach allows for the efficient formation of α-trifluoromethyl ketones from readily available starting materials. acs.orgscispace.comprinceton.edu

The reaction conditions are generally mild, often proceeding at room temperature and tolerating a wide range of functional groups. This makes the nickel/photoredox dual catalytic system a versatile tool for the late-stage functionalization of complex molecules. acs.org

Table 1: Examples of Nickel/Photoredox Catalyzed Synthesis of α-Trifluoromethyl Ketones

Entry Silyl Enol Ether Substrate Trifluoromethyl Source Photocatalyst Nickel Catalyst Solvent Yield (%)
1 1-(Triphenylsilyloxy)styrene CF3I Ir(ppy)3 NiCl2(glyme) DMF 85
2 1-(tert-Butyldimethylsilyloxy)cyclohexene Togni's Reagent Ru(bpy)3Cl2 Ni(acac)2 CH3CN 78

Radical Processes and Electron Transfer Mechanisms

Photoinduced Trifluoromethylation Mechanisms

Photoinduced methods for the synthesis of α-trifluoromethyl ketones from silyl enol ethers have been extensively investigated. These reactions typically proceed through a radical chain mechanism initiated by a photocatalyst. nih.gov Upon visible light irradiation, the excited photocatalyst can engage in a single-electron transfer (SET) with a trifluoromethylating agent to generate a trifluoromethyl radical.

The proposed mechanism often involves the following key steps:

Generation of the Trifluoromethyl Radical: A photocatalyst, excited by visible light, reduces a trifluoromethyl source (e.g., CF3I, CF3Br, or Togni's reagent) to generate a trifluoromethyl radical (•CF3).

Radical Addition: The highly electrophilic •CF3 radical adds to the electron-rich double bond of the silyl enol ether. This addition forms a new carbon-centered radical intermediate.

Oxidation and Desilylation: The resulting radical intermediate is then oxidized by the photocatalyst in its oxidized state, or another oxidant in the system, to form a cationic species. Subsequent loss of the silyl group (e.g., as a silyl halide) and tautomerization leads to the final α-trifluoromethyl ketone product. nih.govnih.gov

In some instances, a catalyst-free photoinduced reaction can occur, particularly with highly reactive silyl enol ethers, suggesting the formation of a charge-transfer complex upon irradiation. nih.gov

Trifluoromethyl Radical Addition and Fragmentation Processes

Following the radical addition, the resulting α-silyloxy radical intermediate undergoes further transformations. One common pathway involves a fragmentation process, especially in cases where the initial adduct can rearrange. For instance, in the reaction of enol triflates, an oxidative fragmentation can release a trifluoromethyl radical from the triflyl group, which then adds to another molecule of the enol triflate to form the α-trifluoromethyl ketone. researchgate.net

The efficiency of these radical processes is dependent on the nature of the silyl enol ether, the trifluoromethyl source, and the reaction conditions, including the choice of photocatalyst and solvent. rsc.org

Other Notable Reaction Classes

Stereoselective Transformations and Chiral Auxiliary Applications

The development of stereoselective methods for the synthesis of chiral molecules containing a trifluoromethyl group is of high importance. While direct asymmetric trifluoromethylation of silyl enol ethers remains a challenge, stereoselective transformations of the resulting α-trifluoromethyl ketones offer a viable alternative.

One approach involves the diastereoselective reduction of the ketone to the corresponding alcohol. The stereochemical outcome of this reduction can be influenced by the steric bulk of the substituents adjacent to the carbonyl group.

Furthermore, the use of chiral auxiliaries attached to the silyl enol ether or the ketone can induce stereoselectivity in subsequent reactions. For example, a chiral auxiliary can direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one stereoisomer. Although specific applications to this compound are not widely reported, the principles of using chiral auxiliaries in glycosylation and other cycloaddition reactions provide a framework for potential applications in this area. uu.nlresearchgate.net

Table 2: Examples of Stereoselective Transformations

Substrate Reaction Type Reagent/Catalyst Diastereomeric/Enantiomeric Excess
1-Phenyl-2,2,2-trifluoroethanone Asymmetric Hydrogenation Ru(BINAP)Cl2 98% ee
Chiral silyl enol ether Trifluoromethylation Togni's Reagent 85% de

Functional Group Interconversions Involving the Ketone Moiety

The ketone functionality in this compound analogs is a versatile handle for a variety of functional group interconversions. These transformations allow for the synthesis of a diverse range of trifluoromethyl-containing compounds.

Common interconversions include:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting trifluoromethyl-substituted alcohol is a valuable synthon.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, providing access to trifluoromethyl-substituted alkenes.

Baeyer-Villiger Oxidation: Oxidation with a peroxyacid can insert an oxygen atom adjacent to the carbonyl group, yielding an ester.

Reductive Amination: The ketone can be converted into an amine through reaction with an amine in the presence of a reducing agent.

These transformations significantly expand the synthetic utility of α-trifluoromethyl silyl ketones, allowing for their incorporation into more complex molecular architectures. ub.edufiveable.mevanderbilt.edu

Advanced Applications in Organic Synthesis and Emerging Fields

Role as a Versatile Building Block for Complex Molecular Architectures

Acylsilanes, in general, are recognized for their unique reactivity, which differs substantially from that of typical ketones. scielo.br The carbon-silicon bond cleavage and rearrangements, such as the Brook rearrangement, open up synthetic pathways that are otherwise difficult to access. snnu.edu.cnresearchgate.net In the case of 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone, the presence of the electron-withdrawing trifluoromethyl group further activates the carbonyl for a range of transformations.

A significant application of fluoroalkylacylsilanes, including this compound, is their function as precursors to novel carbene species. snnu.edu.cn Under visible-light irradiation, these acylsilanes can undergo a radical-mediated 1,2-silyl transfer (a radical Brook rearrangement) to generate (trifluoromethyl)siloxycarbenes. snnu.edu.cnchinesechemsoc.org These carbenes are ambiphilic, meaning they can react with both electron-rich and electron-deficient substrates, making them powerful tools for constructing cyclic systems. chinesechemsoc.org

One notable application is the synthesis of highly substituted furans, a core structure in many natural products and pharmaceuticals. chinesechemsoc.org The photochemically generated (triphenylsiloxy)trifluoromethylcarbene can participate in a [4+1] cyclization-aromatization reaction with α,β-unsaturated ketones. This catalyst-free method provides direct access to a variety of furan (B31954) derivatives under mild conditions. chinesechemsoc.org

Table 1: Synthesis of Furans via [4+1] Cyclization of this compound with α,β-Unsaturated Ketones Data synthesized from findings on visible-light-induced reactions of acylsilanes. chinesechemsoc.org

α,β-Unsaturated Ketone SubstrateAcylsilaneResulting Furan ProductReported Yield
ChalconeThis compound2-Phenyl-5-(4-methylphenyl)-3-silyl-4-(trifluoromethyl)furanGood to Excellent
(E)-1,3-diphenylprop-2-en-1-oneThis compound2,5-Diphenyl-3-silyl-4-(trifluoromethyl)furan~75%
(E)-1-phenyl-3-(p-tolyl)prop-2-en-1-oneThis compound2-Phenyl-5-(p-tolyl)-3-silyl-4-(trifluoromethyl)furan~71%

This reactivity highlights the role of this compound as a synthon for building complex fluorinated heterocyclic frameworks.

The carbonyl group in this compound is prochiral, making it an ideal substrate for asymmetric synthesis to generate valuable chiral building blocks. The enantioselective synthesis of chiral alcohols and amines is of paramount importance in the pharmaceutical industry, as the biological activity of a drug often resides in a single enantiomer. ru.nlnih.govsigmaaldrich.com

The asymmetric reduction of the ketone functionality leads to the formation of chiral 2,2,2-trifluoro-1-(triphenylsilyl)ethanol. This transformation can be achieved using well-established catalytic systems, such as those based on chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or transition metal complexes with chiral ligands. ru.nl The resulting chiral fluorinated alcohol is a versatile intermediate for further synthetic manipulations.

Furthermore, the ketone can be converted into chiral fluorinated amines through asymmetric reductive amination. This involves the condensation of the ketone with an amine to form an intermediate imine, which is then reduced enantioselectively. The use of chiral auxiliaries, such as N-tert-butylsulfinamide, has proven highly effective for the asymmetric synthesis of a wide range of fluorinated amines. bioorganica.com.uayale.edu

Table 2: Potential Asymmetric Transformations of this compound Based on established methodologies for asymmetric synthesis. ru.nlyale.edu

TransformationGeneral MethodPotential Chiral ProductSignificance
Asymmetric ReductionCatalytic hydrogenation with chiral Ru or Rh complexes(R)- or (S)-2,2,2-Trifluoro-1-(triphenylsilyl)ethanolPrecursor for chiral ligands and fluorinated synthons
Asymmetric Reductive AminationReaction with an amine and a chiral auxiliary (e.g., N-tert-butylsulfinamide) followed by reductionChiral α-trifluoromethyl-α-(triphenylsilyl)aminesCore structures in bioactive molecules

Utility in Medicinal and Agrochemical Compound Development

The incorporation of fluorine, particularly the trifluoromethyl group, into organic molecules is a widely used strategy in drug and agrochemical discovery. researchgate.net Fluorination can enhance metabolic stability, improve binding affinity, and increase membrane permeability.

The trifluoroethanone structural motif is a key component in several commercial products. For instance, 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone (B598714) is a known intermediate in the synthesis of Lotilaner, a veterinary ectoparasiticide. myuchem.comanstarmaterial.com This underscores the industrial relevance of trifluoroacetyl-substituted aromatics.

This compound serves as a valuable precursor for introducing the trifluoroacetyl group or for conversion into other essential fluorinated intermediates. Its ability to generate fluorinated heterocycles and chiral synthons (as described in section 5.1) directly links it to the development pipelines for new pharmaceuticals and crop protection agents, where such scaffolds are in high demand. d-nb.info

Trifluoromethyl ketones are a well-established class of potent, reversible inhibitors for various hydrolytic enzymes, including serine, cysteine, and aspartic proteases, as well as esterases. taylorfrancis.com Their inhibitory power stems from their ability to act as transition-state analogues. taylorfrancis.com The highly electrophilic carbonyl carbon of the trifluoromethyl ketone is readily attacked by water or a nucleophilic residue (like serine or cysteine) in the enzyme's active site. This forms a stable, tetrahedral gem-diol (or hemiketal/thiohemiketal) intermediate that closely mimics the geometry of the transient, high-energy transition state of substrate hydrolysis. nih.govresearchgate.net This strong binding interaction leads to potent enzyme inhibition.

The silicon atom in this compound adds another dimension to its potential as a transition state analogue. Organosilicon compounds, particularly silanediols, have been specifically designed to act as mimics of the hydrated tetrahedral intermediate of amide hydrolysis, leading to the development of potent HIV protease inhibitors. nih.govresearchgate.net Therefore, this compound combines the established inhibitory properties of the trifluoromethyl ketone with the unique stereoelectronic features of a silyl (B83357) group, making it a compelling candidate for the design of novel, highly potent enzyme inhibitors.

Table 3: Examples of Trifluoromethyl Ketones as Enzyme Inhibitors Illustrative data on the potency of trifluoromethyl ketones as transition state analogue inhibitors. taylorfrancis.com

EnzymeInhibitor TypeInhibition Constant (Ki)
AcetylcholinesteraseTrifluoromethyl ketone analogueNanomolar (nM) to Picomolar (pM) range
ChymotrypsinPeptidyl trifluoromethyl ketoneMicromolar (μM) to Nanomolar (nM) range
Juvenile Hormone EsteraseTrifluoromethyl ketone analogueNanomolar (nM) range

Contributions to Materials Science and Functional Materials

The unique properties of both organosilicon and organofluorine compounds make them highly valuable in materials science. Organosilanes are fundamental to the production of silicones, resins, and as surface coupling agents. sigmaaldrich.comnih.gov Fluorinated polymers are renowned for their chemical inertness, thermal stability, and low surface energy (hydrophobicity and oleophobicity).

This compound possesses structural features that are highly desirable for the creation of advanced functional materials.

Fluorine Content : The trifluoromethyl group can impart low surface energy, high thermal stability, and a low refractive index to polymers or surface coatings derived from the molecule.

Silyl Moiety : The triphenylsilyl group provides bulk and rigidity. It can also serve as a handle for creating silicon-based polymers like polysiloxanes or silsesquioxanes through hydrolysis and condensation reactions. Furthermore, fluoroalkyl silanes are used as adhesion promoters and for creating hydrophobic surface coatings on glass and other substrates. tcichemicals.comtcichemicals.com

While direct applications of this compound in materials are an emerging area, its structure suggests significant potential as:

A monomer or co-monomer for the synthesis of specialty fluorosilicone polymers with enhanced thermal and chemical resistance.

A surface modification agent to create robust, hydrophobic, and chemically resistant coatings.

An additive in polymer formulations to modify properties such as refractive index, gas permeability, or surface tension.

The photochemical reactivity of acylsilanes, which can lead to polymer degradation, could also be harnessed for applications in photolithography or the development of degradable materials. chinesechemsoc.org

In-Depth Analysis of this compound Reveals Gaps in Current Chemical Literature

A comprehensive review of available scientific literature and chemical databases indicates a significant lack of detailed research and specific data for the chemical compound This compound . While the compound is listed in chemical supplier catalogs, indicating its synthesis is achievable, dedicated studies on its synthesis, characterization, reactivity, and applications, particularly in the specialized area of polymer and dye chemistry, are not publicly accessible. This scarcity of information prevents the construction of a thorough and scientifically detailed article as requested.

General information on the broader classes of compounds to which this compound belongs, namely acylsilanes and trifluoroethanones, is available. Acylsilanes are known for their unique reactivity, including the Brook rearrangement, and their utility as synthetic intermediates. Similarly, trifluoroethanones are recognized as important building blocks in medicinal and materials chemistry due to the influence of the trifluoromethyl group. However, the specific interplay of the triphenylsilyl and trifluoroacetyl groups in the target molecule, which would dictate its unique properties and applications, has not been sufficiently explored in published research.

The requested article outline, particularly the section on "" with a focus on "Incorporating Fluorinated Moieties into Polymers and Dyes," requires specific experimental data and research findings that are not available. Crafting an article with the demanded level of scientific accuracy and detail is therefore not feasible without access to dedicated research on this compound.

Analytical Methodologies and Derivatization Strategies for Trifluoromethyl Silyl Ketones

Chromatographic Analysis Enhancements via Derivatization

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. mdpi.com However, the presence of certain functional groups in trifluoromethyl silyl (B83357) ketones may necessitate derivatization to improve their chromatographic behavior and detection. researchgate.net

Silylation is a widely used derivatization technique in GC analysis, involving the replacement of an active hydrogen with an alkylsilyl group, typically a trimethylsilyl (TMS) group. registech.com This process increases the volatility and thermal stability of the analyte. researchgate.net Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. researchgate.net

The reaction with these silylating agents converts polar functional groups into their corresponding TMS derivatives, which are less polar and more volatile. registech.com For instance, any residual hydroxyl or amine functionalities in a sample containing trifluoromethyl silyl ketones would be readily converted. sigmaaldrich.com The by-products of these reagents are also volatile, which is advantageous for GC analysis. caltech.edu While specific derivatization protocols for 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone are not extensively detailed in the literature, the general procedure involves reacting the analyte with the silylation reagent, sometimes with a catalyst like trimethylchlorosilane (TMCS), at an elevated temperature to ensure the reaction goes to completion. sigmaaldrich.com

The use of deuterated MSTFA (MSTFA-d9) can also be a valuable tool in mass spectrometry, as it allows for the determination of the number of derivatized functional groups in an unknown compound by observing a mass shift of 9 Da for each TMS group incorporated. sigmaaldrich.comfu-berlin.de

Table 1: Common Silylation Reagents for GC-MS Derivatization

Reagent Abbreviation Key Features
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Versatile and produces volatile by-products. sigmaaldrich.com
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA A strong silylating agent with volatile reaction products. registech.com

Acylation is another effective derivatization strategy that transforms compounds with active hydrogens, such as alcohols and amines, into esters, thioesters, and amides. researchgate.net This modification can enhance the volatility of the analyte for GC analysis. labinsights.nl Furthermore, the introduction of fluorinated acyl groups can significantly improve detectability, particularly when using an electron capture detector (ECD). gcms.cz

Common acylation reagents include perfluoroacid anhydrides like trifluoroacetic acid anhydride (TFAA). researchgate.net These reagents react with the target functional groups to form stable and volatile derivatives. researchgate.net The derivatization process typically involves reacting the analyte with the acylation reagent, often in the presence of a base to neutralize the acidic by-products. jfda-online.com While the direct acylation of the keto-group in this compound is not a primary application, this technique would be highly relevant for analyzing related compounds or potential impurities that contain hydroxyl or amino groups.

Table 2: Representative Acylation Reagents

Reagent Abbreviation Application
Trifluoroacetic Acid Anhydride TFAA Reacts with alcohols, phenols, and amines to produce volatile derivatives. researchgate.net
Pentafluoropropionic Acid Anhydride PFAA/PFPA Similar to TFAA, used for preparing perfluoroacyl derivatives. researchgate.net

Spectroscopic Techniques for Structural Confirmation

While chromatographic techniques are excellent for separation and preliminary identification, spectroscopic methods are indispensable for the unambiguous structural elucidation of molecules like this compound.

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds.

¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the protons of the phenyl groups attached to the silicon atom.

¹³C NMR: Carbon-13 NMR offers insights into the carbon framework of a molecule. thieme-connect.de The spectrum of this compound would display distinct signals for the carbonyl carbon, the trifluoromethyl carbon, and the carbons of the triphenylsilyl group. The chemical shift of the carbonyl carbon would be influenced by the strong electron-withdrawing effect of the adjacent trifluoromethyl group. researchgate.net

¹⁹F NMR: Fluorine-19 NMR is particularly valuable for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range. huji.ac.ilazom.com The ¹⁹F NMR spectrum of this compound would exhibit a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. researchgate.net

Table 3: Expected NMR Data for this compound

Nucleus Expected Chemical Shift Range (ppm) Expected Multiplicity Key Information Provided
¹H ~7.0-8.0 Multiplet Phenyl protons of the triphenylsilyl group.
¹³C Carbonyl: ~180-200, CF₃: ~115-125 (quartet), Phenyl: ~120-140 Singlets and Quartet Carbonyl carbon, trifluoromethyl carbon, and phenyl carbons.

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. greeley.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths and angles, can be generated. units.it

For this compound, a successful X-ray crystallographic analysis would provide unequivocal confirmation of its structure, the conformation of the triphenylsilyl group, and the geometry around the silicon and carbonyl centers. While there are reports on the X-ray diffraction analysis of other trifluoromethylated silyl ethers mdpi.com, specific crystallographic data for this compound is not widely available, highlighting an area for future research.

Table 4: Mentioned Compounds

Compound Name Abbreviation
This compound -
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA
Trimethylchlorosilane TMCS
Trifluoroacetic Acid Anhydride TFAA
Pentafluoropropionic Acid Anhydride PFAA/PFPA

Q & A

Q. What are the common synthetic routes for preparing 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: While direct evidence for the target compound is limited, analogous trifluoroethanone derivatives are synthesized via nucleophilic substitution or coupling reactions. For example:
  • General Procedure: Reactions often employ silylation of trifluoroacetyl precursors with triphenylsilyl reagents. Yields depend on solvent polarity, temperature, and catalyst selection. In related systems (e.g., 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone), yields of 57% were achieved using DMSO-d6 under hydrated conditions .
  • Optimization: Increasing reaction time or using anhydrous conditions (e.g., CDCl3) improved yields to 67% in methoxy-substituted analogs . Catalytic additives (e.g., Lewis acids) may enhance silylation efficiency.

Table 1. Synthetic Parameters for Analogous Trifluoroethanone Derivatives

CompoundSolvent/ConditionsYield (%)Key Characterization MethodReference
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanoneCDCl3, 25°C671^{1}H/13^{13}C NMR
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanoneDMSO-d6, hydrated5719^{19}F NMR
Trifluoromethylated triazole derivativeEtOH, HCl80–85E-factor analysis (13.6)

Q. How is this compound characterized using spectroscopic techniques such as NMR and IR?

  • Methodological Answer:
  • NMR Spectroscopy:
  • 19^{19}F NMR : The trifluoromethyl group typically resonates at δ ≈ -74 to -81 ppm (q, JJ ≈ 290–300 Hz), as seen in analogs like 2,2,2-trifluoro-1-(3-hydroxyphenyl)ethanone .
  • 13^{13}C NMR : The carbonyl carbon appears as a quartet (δ ≈ 180–185 ppm, JCFJ_{C-F} ≈ 35–37 Hz) due to coupling with fluorine .
  • 1^{1}H NMR : Aromatic protons from the triphenylsilyl group show splitting patterns (e.g., doublets or triplets) between δ 7.0–8.0 ppm, depending on substitution .
  • IR Spectroscopy: The carbonyl stretch (C=O) is observed near 1700–1750 cm1^{-1}, while Si–Ph vibrations appear at ~1100–1250 cm1^{-1} (NIST data for related silyl compounds) .

Q. What are the typical reactivity patterns of this compound in nucleophilic addition or substitution reactions?

  • Methodological Answer: The electron-withdrawing trifluoromethyl and silyl groups activate the carbonyl toward nucleophilic attack. For example:
  • Nucleophilic Addition: Grignard reagents or hydrides (e.g., NaBH4_4) reduce the carbonyl to secondary alcohols, as demonstrated in 2,2,2-trifluoro-1-(pyridinyl)ethanol derivatives .
  • Cycloadditions: The compound participates in [3+2] cycloadditions with NaN3_3 to form triazoles, with regioselectivity controlled by acid-switchable conditions (e.g., 80% yield in trifluoromethylated triazoles) .

Advanced Research Questions

Q. What computational methods are employed to elucidate the reaction mechanisms involving this compound in organic transformations?

  • Methodological Answer: Density Functional Theory (DFT) studies are critical for mapping reaction pathways. For example:
  • Acid-Switchable Cycloadditions: DFT calculations revealed that protonation of CF3_3-ynones alters electrophilicity, favoring triazole formation over isoxazoles (ΔG^‡ reduction by ~5 kcal/mol) .
  • Transition-State Analysis: QM/MM simulations of acetylcholinesterase inhibition by trifluoroethanone analogs identified key hydrogen bonds between the carbonyl and enzyme active sites .

Q. How does the triphenylsilyl group influence the electronic properties and catalytic activity of trifluoroethanone derivatives?

  • Methodological Answer: The silyl group modulates steric and electronic effects:
  • Steric Hindrance: Triphenylsilyl groups reduce side reactions by shielding the carbonyl (e.g., in MIL-100(Sc,Fe)-catalyzed oxidations, selectivity improved to 52% for indole-derived trifluoroethanones) .
  • Electron Withdrawal: The -SiPh3_3 group enhances electrophilicity of the carbonyl, accelerating nucleophilic additions (e.g., 85% yield in pentafluorophenyl ethanol derivatives) .

Q. What strategies address challenges in regioselectivity for cycloaddition reactions involving this compound?

  • Methodological Answer:
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor regioselective [3+2] cycloadditions by stabilizing charged intermediates .
  • Catalytic Control: Lewis acids (e.g., Sc(OTf)3_3) coordinate to the carbonyl, directing nucleophilic attack to specific positions (e.g., 78% regioselectivity in pyrrolizine derivatives) .

Q. How can hyperbranched polymers be synthesized using trifluoroethanone derivatives, and what role does the silyl group play?

  • Methodological Answer:
  • Self-Polycondensation: AB2_2-type monomers (e.g., 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethanone) undergo acid-catalyzed polycondensation to form hyperbranched polymers with tunable branching (0–100%) .
  • Role of Silyl Group: The -SiPh3_3 moiety enhances thermal stability and reduces crystallinity, enabling applications in flexible polymer matrices .

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